molecular formula C10H17O3- B1261010 3-Oxodecanoate

3-Oxodecanoate

Cat. No.: B1261010
M. Wt: 185.24 g/mol
InChI Key: YXTHWTPUTHTODU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxodecanoate is a β-keto ester with the general structure R-CO-CH2-COOR', where the main chain is a 10-carbon backbone. It exists in multiple esterified forms, including ethyl this compound (CAS 13195-66-9) and methyl this compound (CAS 22348-96-5). These compounds are pivotal intermediates in organic synthesis, particularly for producing bioactive molecules (e.g., quorum-sensing signals like PQS) and functional materials .

Properties

Molecular Formula

C10H17O3-

Molecular Weight

185.24 g/mol

IUPAC Name

3-oxodecanoate

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13)/p-1

InChI Key

YXTHWTPUTHTODU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Physical Properties of this compound Derivatives
Compound Molecular Formula Molecular Weight Boiling Point (°C/mmHg) Storage Conditions
Methyl this compound C₁₁H₂₀O₃ 200.27 92–98/0.5 2–8°C, moisture-free
Ethyl this compound C₁₂H₂₂O₃ 214.30 Not reported Silica column purification
3-Oxodecanoic acid C₁₀H₁₈O₃ 186.25 Not reported Unstable in free acid form

Key Observations :

  • Methyl and ethyl esters differ in solubility and volatility due to ester chain length. Methyl derivatives exhibit lower molecular weight and higher polarity, influencing chromatographic purification .
  • The free acid (3-oxodecanoic acid) is rarely isolated due to instability, favoring ester forms for synthetic applications .

Reactivity Insights :

  • Methyl this compound undergoes keto-enol tautomerism, enabling nucleophilic additions (e.g., benzylation in 4ka synthesis) .
  • Ethyl derivatives are used in alkylation reactions but face lower yields due to steric hindrance from the ethyl group .

Comparative Analysis :

  • Methyl esters are preferred in materials science due to better stability and commercial availability (e.g., GLPBIO offers 100 mg at $300) .
  • Ethyl esters are niche in fragrances but restricted due to safety guidelines .

Research Findings and Industrial Relevance

  • Biological Activity: this compound derivatives serve as precursors in bacterial quorum-sensing systems (e.g., Pseudomonas aeruginosa) .
  • Market Data: Methyl this compound has a projected market growth until 2046, driven by demand in polymer and pharmaceutical sectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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